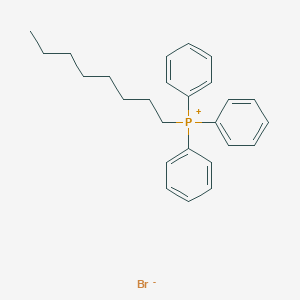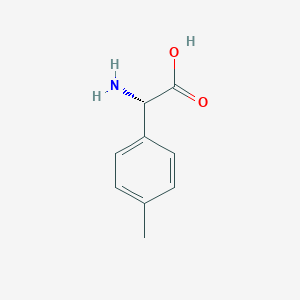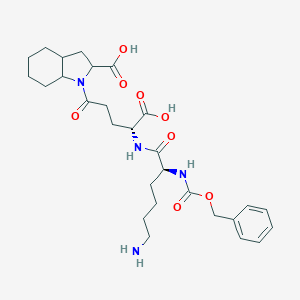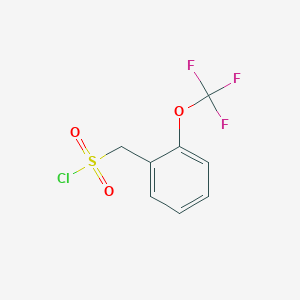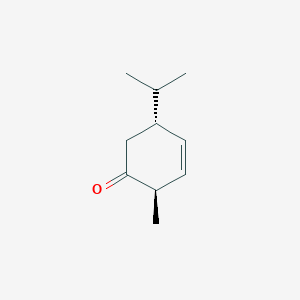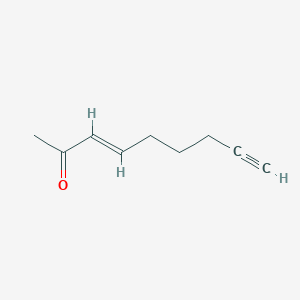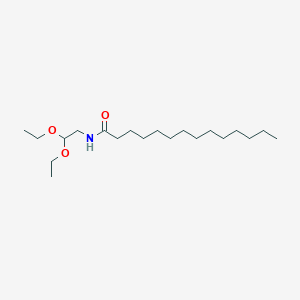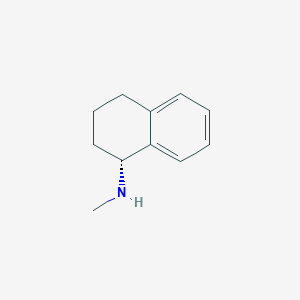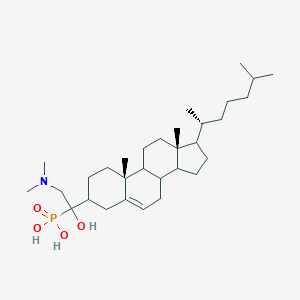
Cpdmea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cpdmea, also known as N-(2-chloro-5-pyridyl)-N,N-dimethylamine, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cpdmea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Cpdmea has been investigated for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders. In agriculture, Cpdmea has been studied for its potential as a herbicide and insecticide. In materials science, Cpdmea has been investigated for its potential as a precursor for the synthesis of various metal complexes.
Mecanismo De Acción
The mechanism of action of Cpdmea is not fully understood. However, it is believed to act as an acetylcholine esterase inhibitor, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Cpdmea has been shown to have various biochemical and physiological effects. In animal studies, Cpdmea has been shown to improve cognitive function and memory. Additionally, Cpdmea has been shown to have antiproliferative effects on cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cpdmea in lab experiments is its low toxicity. Additionally, Cpdmea is relatively easy to synthesize and purify. However, one limitation of using Cpdmea in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Cpdmea. One area of research is the development of Cpdmea derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of Cpdmea and its potential as a therapeutic agent for various diseases. Furthermore, more research is needed to explore the potential applications of Cpdmea in agriculture and materials science.
Conclusion
In conclusion, Cpdmea is a compound that has shown potential for various applications in the fields of medicinal chemistry, agriculture, and materials science. While more research is needed to fully understand its mechanism of action and potential applications, Cpdmea represents a promising area of research for the future.
Métodos De Síntesis
Cpdmea can be synthesized through a multistep process involving the reaction of 2-chloro-5-bromopyridine with dimethylamine followed by purification and recrystallization. The final product is a white crystalline powder with a melting point of 104-106°C.
Propiedades
Número CAS |
120087-00-5 |
|---|---|
Nombre del producto |
Cpdmea |
Fórmula molecular |
C31H56NO4P |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-1-[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-1-hydroxyethyl]phosphonic acid |
InChI |
InChI=1S/C31H56NO4P/c1-21(2)9-8-10-22(3)26-13-14-27-25-12-11-23-19-24(31(33,20-32(6)7)37(34,35)36)15-17-29(23,4)28(25)16-18-30(26,27)5/h11,21-22,24-28,33H,8-10,12-20H2,1-7H3,(H2,34,35,36)/t22-,24?,25?,26?,27?,28?,29+,30-,31?/m1/s1 |
Clave InChI |
WJBFTCUMOCAKLX-DONHXRCRSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(CN(C)C)(O)P(=O)(O)O)C)C |
Sinónimos |
cholesterylphosphoryldimethylethanolamine CPDMEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



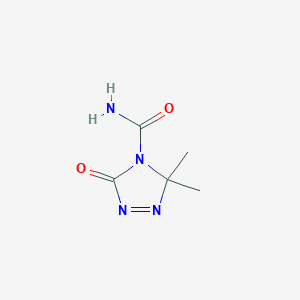
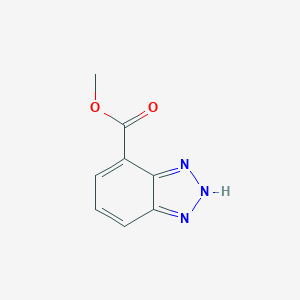
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
